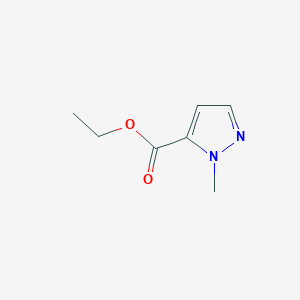

ethyl 1-methyl-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is also known as 1-Methylpyrazole-5-carboxylic acid ethyl ester . The compound appears as white to cream or pale yellow crystals or powder .

Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-pyrazole-5-carboxylate and its analogues involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the synthesis of ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate involves the addition of bromine to a stirred mixture of the compound under reflux .Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-pyrazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1ccnn1C . The InChI key for this compound is UONYZXPIJGYYJC-UHFFFAOYSA-N . Chemical Reactions Analysis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate can participate in various chemical reactions. For instance, it can be used as a precursor in the synthesis of bioactive chemicals and reactions in various media . It has been used in the synthesis of 1H-pyrazole-5-carboxamide derivatives, which showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Physical And Chemical Properties Analysis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a liquid with a density of 1.082 g/mL at 25 °C . Its refractive index is 1.483 . The compound has a melting point range of 136.0-145.0°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Structural Analysis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is synthesized through various methods, including one-pot reactions and cyclocondensation. Its structure is characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, demonstrating the versatility of pyrazole derivatives in synthesis and structural analysis (Viveka et al., 2016).

Crystal Structure and DFT Studies

Detailed crystallographic studies and density functional theory (DFT) calculations are used to understand the molecular geometry and electronic properties of pyrazole derivatives. Such studies provide insights into the stability and electronic interactions within these compounds (Zhao & Wang, 2023).

Chemical Properties and Applications

Corrosion Inhibition

Pyrazole derivatives, including ethyl 1-methyl-1H-pyrazole-5-carboxylate, have shown potential as corrosion inhibitors. Their effectiveness in reducing the corrosion rate of metals in acidic environments is notable, making them valuable in industrial applications (Herrag et al., 2007).

Coordination Polymers and Luminescence Properties

These compounds are used in the formation of coordination polymers with metals like Zn(II) and Cd(II). The resulting polymers exhibit interesting structural diversity and luminescence properties, which are relevant in material science and photonics (Cheng et al., 2017).

Synthetic Intermediates in Organic Chemistry

Ethyl 1-methyl-1H-pyrazole-5-carboxylate serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows for the creation of diverse chemical structures, which can be applied in medicinal chemistry and drug design (Hanzlowsky et al., 2003).

Antioxidant Properties

Pyrazole derivatives are studied for their antioxidant properties. The investigation into their ability to scavenge free radicals is significant for potential applications in pharmaceuticals and health-related research (Naveen et al., 2021).

Safety And Hazards

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Eigenschaften

IUPAC Name |

ethyl 2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONYZXPIJGYYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618010 | |

| Record name | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

197079-26-8 | |

| Record name | Ethyl 1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

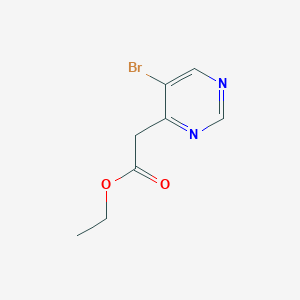

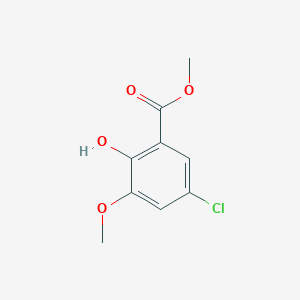

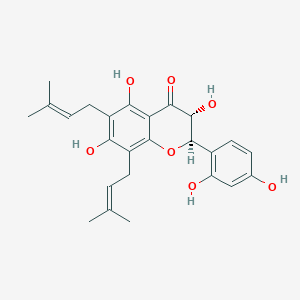

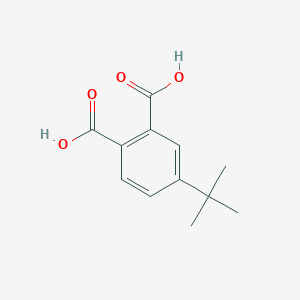

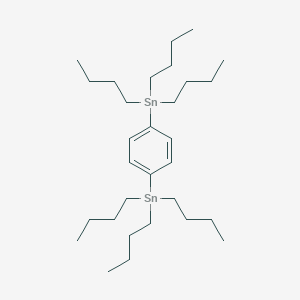

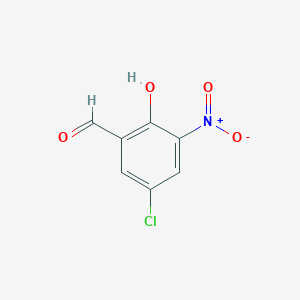

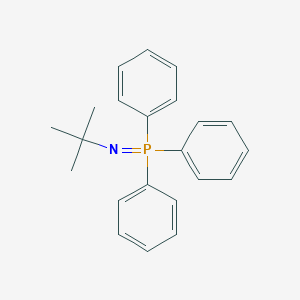

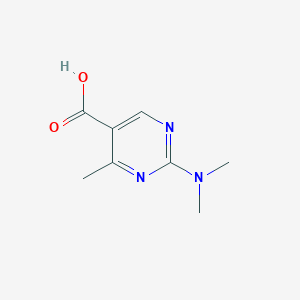

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.